Dendocarbin A

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as denbinobin, demonstrates the complexity and the innovative approaches required to assemble such molecules. Techniques involve intramolecular free radical cyclization and Fremy’s salt mediated oxidation, highlighting the intricate steps necessary to construct these complex structures from simpler starting materials (Wang et al., 2005); (Lee et al., 2016).

Molecular Structure Analysis

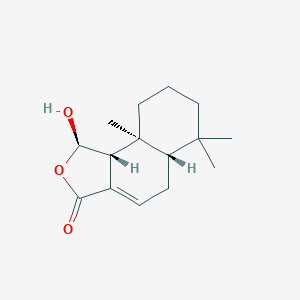

Dendocarbin A crystallizes in the orthorhombic space group P2₁2₁2₁, with its X-ray crystal structure confirming the S/R character of the chiral centres. The presence of an α-OH group at C-11 involved in intermolecular hydrogen bonding is a defining feature of its structure, which affects its chemical reactivity and interactions (Paz Robles et al., 2014).

Chemical Reactions and Properties

The reactivity and chemical properties of Dendocarbin A are influenced by its molecular structure. The sesquiterpene lactone core is reactive towards nucleophiles due to the presence of a lactone moiety, which can undergo various chemical transformations, leading to a wide range of derivatives with potential biological activities.

Physical Properties Analysis

Dendocarbin A's physical properties, such as solubility, melting point, and crystalline form, are crucial for its applications in chemical synthesis and potential biological uses. Its crystalline form can exhibit polymorphism, affecting its physical stability and reactivity (Paz et al., 2015).

Scientific Research Applications

Structural Analysis and Isolation : Dendocarbin A was first isolated from Drimys winteri var chilensis. Its crystal structure was identified, revealing the chiral centers and intermolecular hydrogen bonding patterns (Paz Robles et al., 2014). Another study described a monoclinic form of dendocarbin A, which is structurally identical to the orthorhombic phase but with significant variations in chain pitch, indicating isostructural polymorphism (Paz et al., 2015).

Cytotoxic Properties : Dendocarbin A, along with other drimane sesquiterpenes, was found in the Japanese nudibranch Dendrodoris carbunculosa. These compounds, including dendocarbin A, exhibited cytotoxic properties (Sakio et al., 2001).

Pharmacological Activity : Drimane sesquiterpenoids, including dendocarbin A, were studied for their inhibitory effects on human nicotinic acetylcholine receptors (AChRs). The results indicated selective inhibition with varying potency for different AChR subtypes. However, dendocarbin A was found to have no activity in this context (Arias et al., 2018).

Potential in Drug Delivery Systems : Although not directly related to dendocarbin A, research on dendrimers, a type of synthetic macromolecule, has shown promise in drug and gene delivery systems. This includes applications in cancer therapy, gene transfection, and as diagnostic agents (Abedi-Gaballu et al., 2018), (Mintzer & Grinstaff, 2011).

Mechanism of Action

- Dendocarbin A is a sesquiterpene lactone isolated from Drimys winteri var. chilensis. However, specific information about its primary targets remains limited .

- While the precise mechanism of action for Dendocarbin A is not fully elucidated, we can explore its potential interactions:

- Cannabinoid System : Some studies suggest that Dendocarbin A may act on the cannabinoid system . The CB1 and CB2 cannabinoid receptors are distributed throughout the central and peripheral nervous system, as well as other tissues.

Target of Action

Mode of Action

properties

IUPAC Name |

(1R,5aS,9aS,9bR)-1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h5,10-11,13,17H,4,6-8H2,1-3H3/t10-,11+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBMCLVOVBJJOU-MDHDOXDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C3C2C(OC3=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2[C@@H](OC3=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dendocarbin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is dendocarbin A and where is it found?

A1: Dendocarbin A is a sesquiterpene lactone primarily isolated from the Canelo tree ( Drimys winteri ) [, ]. It has also been found in other plant species like Warburgia ugandensis and Polygonum hydropiper [, ] and in endophytic fungi such as Nigrospora sphaerica and Pestalotiopsis microspora [, ].

Q2: What is the molecular formula and structure of dendocarbin A?

A2: Dendocarbin A has the molecular formula C15H22O3. Its structure consists of a drimane skeleton characterized by a fused ring system with a lactone moiety. X-ray crystallography studies confirmed the S/R configuration of its chiral centers [, ].

Q3: Has the three-dimensional structure of dendocarbin A been determined?

A4: Yes, dendocarbin A has been crystallized, and its three-dimensional structure has been solved using X-ray crystallography. Interestingly, it exists in both orthorhombic and monoclinic forms. The two forms display identical molecular structures but differ in their crystal packing, representing a borderline case of one-dimensional isostructural polymorphism [, ].

Q4: Have any derivatives of dendocarbin A been discovered?

A5: Yes, researchers have identified new derivatives of dendocarbin A. One such derivative is 3β-OH-dendocarbin A, isolated from the endophytic fungus Nigrospora sphaerica #003 []. Another derivative, dendocarbin B, was discovered in Nigrospora chinensis GGY-3, an endophytic fungus found in Ilex cornuta [].

Q5: Are there any known antifungal activities associated with dendocarbin A or its derivatives?

A6: While dendocarbin A itself has not shown significant antifungal activity, its derivative, dendocarbin B, demonstrated moderate antifungal effects against Rhizoctonia solani and Botrytis cinerea []. This suggests that structural modifications to the dendocarbin A scaffold may lead to enhanced antifungal properties.

Q6: Have any studies explored the structure-activity relationships of dendocarbin A and its analogs?

A7: Yes, structure-activity relationship studies combined with molecular docking experiments on hα4β2 nAChRs revealed that drimane sesquiterpenoids, including dendocarbin A, potentially interact with both luminal and nonluminal binding sites on the receptor []. Further, the research indicated that lower ligand polarity generally correlates with higher inhibitory potency, pointing to the importance of the nonluminal interaction [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.